molecular formula C7H5Cl2NO B13943981 4,5-Dichloro-6-methylnicotinaldehyde

4,5-Dichloro-6-methylnicotinaldehyde

Cat. No.: B13943981
M. Wt: 190.02 g/mol
InChI Key: DVTGCTDRRPKXLP-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-methylnicotinaldehyde is a chemical compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.02 g/mol It is a derivative of nicotinaldehyde, characterized by the presence of two chlorine atoms and a methyl group on the nicotinaldehyde ring

Preparation Methods

The synthesis of 4,5-Dichloro-6-methylnicotinaldehyde typically involves the chlorination of 6-methylnicotinaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 5 positions. Industrial production methods may involve the use of photocatalysts to enhance the reaction efficiency and yield . The reaction conditions are generally mild, and the process is designed to minimize side reactions and maximize product purity.

Chemical Reactions Analysis

4,5-Dichloro-6-methylnicotinaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-Dichloro-6-methylnicotinaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-6-methylnicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

4,5-Dichloro-6-methylnicotinaldehyde can be compared with similar compounds such as:

Properties

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

4,5-dichloro-6-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C7H5Cl2NO/c1-4-6(8)7(9)5(3-11)2-10-4/h2-3H,1H3

InChI Key

DVTGCTDRRPKXLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1Cl)Cl)C=O

Origin of Product

United States

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